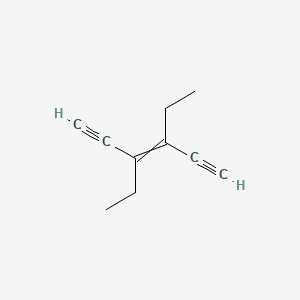

3,4-Diethylhex-3-ene-1,5-diyne

Description

Contextualization of Enediyne Compounds in Organic Chemistry Research

Enediynes are a class of organic compounds characterized by a structural motif consisting of a carbon-carbon double bond (an "ene") positioned between two carbon-carbon triple bonds (a "diyne"). This arrangement gives them unique chemical reactivity, most notably the ability to undergo what is known as the Bergman cyclization. This reaction, first reported in 1972, allows enediynes to form a highly reactive p-benzyne diradical intermediate. alfa-chemistry.com

The discovery of naturally occurring enediyne antibiotics in the 1980s, such as neocarzinostatin (B611948) and calicheamicin, marked a pivotal moment in the field. alfa-chemistry.com These complex molecules demonstrated potent antitumor and antibiotic properties, which were attributed to the enediyne core's ability to undergo Bergman cyclization at or near physiological temperatures. This reaction generates a diradical that can cleave double-stranded DNA, leading to cell death. organic-chemistry.org This mode of action has made enediynes a focal point of research in medicinal chemistry and drug design. organic-chemistry.org

Unique Structural Features of 3,4-Diethylhex-3-ene-1,5-diyne

This compound, specifically the (3Z)-isomer with the CAS number 78091-33-5, is an acyclic enediyne. lookchem.com Unlike the naturally occurring enediynes which feature the enediyne core within a strained 9- or 10-membered ring, this compound has an open-chain structure. Its core is a hex-3-ene-1,5-diyne backbone, with ethyl groups (-CH2CH3) attached to the third and fourth carbon atoms.

The key structural features that distinguish it are:

Acyclic Nature: The absence of a macrocyclic ring means it possesses less ring strain compared to natural enediynes like calicheamicin. This has a significant impact on the activation energy required for the Bergman cyclization. Acyclic enediynes typically require much higher temperatures (often above 200°C) to initiate this transformation, whereas the ring strain in cyclic enediynes lowers this barrier dramatically. organic-chemistry.orgwikipedia.org

Ethyl Substituents: The two ethyl groups on the double bond influence the molecule's steric and electronic properties. These alkyl groups can affect the stability of the molecule and the kinetics of the Bergman cyclization.

Geometry: The geometry around the central double bond is crucial. For the Bergman cyclization to occur, the two alkyne moieties must be in a cis or (Z) configuration, which allows the terminal carbons of the diyne to come into close proximity. The (3Z)-isomer of this compound meets this geometric requirement.

Below is a table summarizing the basic chemical properties of (3Z)-3,4-diethylhex-3-ene-1,5-diyne.

| Property | Value |

| CAS Number | 78091-33-5 |

| Molecular Formula | C10H12 |

| Molecular Weight | 132.205 g/mol |

| Isomeric Form | (3Z) |

Data sourced from LookChem lookchem.com

Historical Context and Evolution of Enediyne Research

The field of enediyne chemistry can be traced back to the theoretical and mechanistic studies of the Bergman cyclization in the early 1970s. alfa-chemistry.com Initially, this reaction was of primary interest to physical organic chemists. However, the landscape of enediyne research was fundamentally altered in the mid-1980s with the isolation and characterization of natural products possessing this functional group. alfa-chemistry.com

The discovery that these natural products owed their potent biological activity to the enediyne core sparked a surge of research. organic-chemistry.org Synthetic chemists worked to synthesize these complex molecules and their analogs, while biochemists and molecular biologists investigated their mechanism of action and potential therapeutic applications. nih.gov

Research into simpler, acyclic enediynes, such as this compound, has been driven by the need to understand the fundamental principles of the Bergman cyclization without the complexities of the large molecular scaffolds of natural products. Studies on acyclic systems have helped to elucidate the factors that control the kinetics of the cyclization, such as the distance between the reacting alkyne carbons and the influence of substituents. organic-chemistry.org More recent research has also explored the use of transition metals, such as ruthenium, to trigger the cycloaromatization of acyclic enediynes at ambient temperatures, overcoming the high thermal barrier typically required. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

78091-33-5 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

3,4-diethylhex-3-en-1,5-diyne |

InChI |

InChI=1S/C10H12/c1-5-9(6-2)10(7-3)8-4/h1,3H,6,8H2,2,4H3 |

InChI Key |

QYAXTXFHTKUMSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(CC)C#C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethylhex 3 Ene 1,5 Diyne and Its Derivatives

Retrosynthetic Analysis of the 3,4-Diethylhex-3-ene-1,5-diyne Scaffold

A logical retrosynthetic analysis of the this compound core reveals several key bond disconnections that inform the forward synthetic strategy. The most apparent disconnections are the carbon-carbon single bonds between the alkyne and alkene moieties. This leads to two primary synthetic routes: one involving the coupling of two terminal alkynes to a central difunctionalized alkene, and another involving the coupling of a pre-formed diethyl-substituted vinyl species with two alkyne partners.

A common approach involves the disconnection of the two C(sp)-C(sp2) bonds, suggesting a convergent synthesis from a central (E/Z)-3,4-dihalo-3,4-diethylhex-3-ene precursor and two equivalents of a terminal alkyne, or a stepwise approach with two different terminal alkynes. This strategy places the crucial stereochemistry-determining step—the formation of the trisubstituted double bond—early in the synthesis.

Alternatively, disconnection of the C(sp)-C(sp) bond of the diyne suggests a pathway involving the coupling of two smaller propargyl-type fragments. However, controlling the central alkene geometry in such a dimerization can be challenging. Therefore, the former approach, relying on the pre-formation of the central alkene, is generally more favored for achieving stereochemical control.

Terminal Alkyne Coupling Strategies in Enediyne Synthesis

The formation of the conjugated diyne system is a cornerstone of the synthesis of this compound. Several powerful cross-coupling reactions are available for this purpose, with the Sonogashira-Hagihara and Cadiot-Chodkiewicz couplings being the most prominent.

Sonogashira-Hagihara Coupling Approaches

The Sonogashira-Hagihara reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide, co-catalyzed by a copper(I) salt. wikipedia.org This reaction is widely used in the synthesis of enediynes due to its mild reaction conditions and functional group tolerance. libretexts.org For the synthesis of this compound, this would typically involve the reaction of a (Z)- or (E)-3,4-dihalo-3,4-diethylhex-3-ene with two equivalents of a suitable terminal alkyne.

The general catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the enediyne and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. wikipedia.org

Table 1: Key Features of the Sonogashira-Hagihara Coupling

| Feature | Description |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Reactants | Terminal alkyne and a vinyl or aryl halide |

| Base | An amine base (e.g., triethylamine, diisopropylamine) |

| Key Bond Formation | C(sp)-C(sp²) |

Cadiot-Chodkiewicz and Related Cross-Coupling Methodologies

The Cadiot-Chodkiewicz coupling is another powerful method for the synthesis of unsymmetrical 1,3-diynes, which can be adapted for enediyne synthesis. rsc.org This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base. nih.govwikipedia.org Unlike the Sonogashira coupling, which forms a C(sp)-C(sp²) bond, the Cadiot-Chodkiewicz coupling forms a C(sp)-C(sp) bond. alfa-chemistry.com

To apply this to the this compound scaffold, one could envision a strategy where a mono-alkynylated diethyl-substituted alkene is first prepared and then coupled with a 1-haloalkyne. A significant advantage of the Cadiot-Chodkiewicz coupling is its selectivity in producing unsymmetrical diynes, which can be beneficial when different substituents are desired on the two alkyne termini. wikipedia.org However, a major challenge can be the potential for homocoupling of the terminal alkyne. nih.gov

Table 2: Comparison of Sonogashira-Hagihara and Cadiot-Chodkiewicz Couplings

| Feature | Sonogashira-Hagihara Coupling | Cadiot-Chodkiewicz Coupling |

| Catalyst System | Palladium and Copper | Copper |

| Coupling Partners | Terminal alkyne + Vinyl/Aryl halide | Terminal alkyne + 1-Haloalkyne |

| Bond Formed | C(sp)-C(sp²) | C(sp)-C(sp) |

| Primary Product | Enynes/Arylalkynes | Unsymmetrical 1,3-diynes |

Influence of Diethyl Substitution on Coupling Reaction Efficiency and Selectivity

The presence of the two ethyl groups at the 3- and 4-positions of the hexene backbone introduces significant steric bulk around the double bond. This steric hindrance can have a notable impact on the efficiency and selectivity of the coupling reactions.

In Sonogashira-Hagihara couplings, increased steric bulk on the vinyl halide can decrease the reaction rate. acs.org The oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, can be sterically hindered. This may necessitate the use of more reactive palladium catalysts with bulkier and more electron-rich phosphine (B1218219) ligands to enhance catalytic activity. rsc.org The choice of halide on the vinyl precursor is also critical, with iodides being more reactive than bromides or chlorides. wikipedia.org

Similarly, in Cadiot-Chodkiewicz type couplings, the steric environment around the reacting centers can influence the reaction outcome. While the coupling itself occurs between two sp-hybridized carbons, the approach of the coupling partners can be affected by the bulky diethyl substituents, potentially leading to lower yields or requiring more forcing reaction conditions.

Alkene Formation Pathways for the Central Olefinic Unit

The stereochemistry of the central double bond is a critical feature of this compound. Therefore, the method used to construct this olefinic unit must allow for high levels of stereocontrol.

Stereoselective Olefin Synthesis (e.g., Z/E Isomer Control)

Achieving high stereoselectivity in the synthesis of the central (E)- or (Z)-alkene is paramount. Several classic and modern olefination reactions can be considered for this purpose.

For instance, a Wittig-type reaction or its Horner-Wadsworth-Emmons (HWE) modification could be employed to construct the tetrasubstituted double bond. However, controlling the E/Z selectivity in the formation of tetrasubstituted alkenes via these methods can be challenging.

A more reliable approach often involves the stereoselective reduction of a corresponding 3,4-diethylhex-3-yne-1,5-dial derivative. For example, the partial reduction of an internal alkyne can provide either the (Z)- or (E)-alkene depending on the reaction conditions. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to (Z)-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically yield the (E)-alkene.

Another powerful strategy is the use of organometallic addition reactions to alkynes. For example, the carbometalation of a 1,5-diyne precursor with a diethyl-cuprate reagent could potentially lead to the stereoselective formation of the desired enediyne scaffold. The stereochemical outcome of such additions is often highly dependent on the specific reagents and reaction conditions employed.

The development of stereoselective methods for the synthesis of Z-alkenes is an active area of research, as the Z-isomers are often thermodynamically less stable than their E-counterparts. researchgate.net Cross-metathesis reactions have also emerged as a powerful tool for the stereoselective synthesis of trisubstituted alkenes, and with careful catalyst and substrate selection, this could be extended to tetrasubstituted systems. nih.gov

Convergent and Divergent Synthetic Strategies for Diethyl-Substituted Enediynes

The synthesis of complex molecules like this compound and its derivatives can be approached through different strategic plans, primarily categorized as convergent and divergent synthesis. wikipedia.orgwikipedia.org

In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated to generate a library of related compounds. wikipedia.org For diethyl-substituted enediynes, a divergent approach could start from a core enediyne structure. This core could then be subjected to various reactions at the terminal acetylene (B1199291) positions to introduce a diverse range of functional groups, leading to a family of derivatives. This strategy is particularly valuable in medicinal chemistry and materials science for creating and testing a wide array of structurally related molecules.

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Application to this compound |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. wikipedia.orgsiue.edu | Dimerization of a C4 alkyne fragment to form the C8 enediyne. |

| Divergent | Elaboration of a central core to generate a library of related compounds. wikipedia.org | Functionalization of a core enediyne to produce various derivatives. |

Recent Advancements in Polyunsaturated Hydrocarbon Synthesis Applicable to this compound

The field of organic synthesis is continually evolving, with new catalytic methods offering more efficient and selective ways to construct complex molecules. Several recent advancements in the synthesis of polyunsaturated hydrocarbons are directly applicable to the preparation of this compound.

Modern cross-coupling reactions, such as the Sonogashira, Negishi, and Stille couplings, have become powerful tools for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. These reactions, often catalyzed by palladium or copper complexes, could provide highly efficient and stereoselective routes to this compound. For instance, a stereodefined dihalo-alkene could be coupled with an organometallic alkyne reagent to construct the enediyne framework with precise control over the geometry of the double bond.

Furthermore, the development of metathesis reactions, particularly enyne metathesis, offers a novel disconnection for the synthesis of enediynes. This approach could involve the ring-closing metathesis of a precursor molecule containing both an alkene and an alkyne, followed by a ring-opening step to yield the acyclic enediyne.

Advances in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, have also found application in the synthesis of complex enediyne-containing structures. researchgate.net While not directly forming the core of this compound, these methods are invaluable for the divergent synthesis of derivatives, allowing for the efficient attachment of various molecular tags or functional groups.

Table 3: Modern Synthetic Methods Applicable to this compound

| Method | Description | Potential Application |

| Palladium/Copper-Catalyzed Cross-Coupling | Formation of C-C bonds between sp and sp2 carbons (e.g., Sonogashira, Negishi). | Stereoselective synthesis from a dihalo-alkene and an alkyne. |

| Enyne Metathesis | Catalytic scrambling of alkene and alkyne bonds. | Ring-closing/ring-opening sequence to form the enediyne core. |

| Click Chemistry (CuAAC) | Copper-catalyzed azide-alkyne cycloaddition. | Divergent synthesis of functionalized derivatives. researchgate.net |

Reactivity and Mechanistic Investigations of 3,4 Diethylhex 3 Ene 1,5 Diyne

Thermal and Radical Cyclization Reactions

The thermal behavior of 3,4-Diethylhex-3-ene-1,5-diyne is dominated by its propensity to undergo cyclization, a process that involves the formation of new ring structures. These reactions are of fundamental interest in organic chemistry and have been the subject of extensive research.

Detailed Analysis of the Bergman Cyclization Mechanism

The Bergman cyclization is a thermally or photochemically induced rearrangement of an enediyne to a highly reactive para-benzyne diradical intermediate. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of enediyne chemistry and is central to the biological activity of several natural anticancer antibiotics. organic-chemistry.org For an acyclic enediyne like this compound, the process is initiated by heat, which provides the necessary activation energy to overcome the reaction barrier. organic-chemistry.org

The mechanism proceeds through a concerted, yet asynchronous, process where the two acetylenic carbons of the enediyne moiety approach each other, leading to the formation of a transient, high-energy p-benzyne diradical. This diradical is a highly reactive species characterized by two radical centers on a benzene (B151609) ring. wikipedia.org The rate of this cyclization is influenced by the distance between the reacting acetylenic carbons; a smaller distance generally leads to a lower activation barrier. organic-chemistry.org In the case of this compound, the ethyl groups on the double bond influence the geometry and, consequently, the reactivity of the enediyne system.

Kinetics and Thermodynamics of Bergman Cyclization in this compound

| Kinetic and Thermodynamic Parameters of Bergman Cyclization | |

| Parameter | Description |

| Reaction Order | First-order in enediyne. wikipedia.org |

| Activation Energy (Ea) | High for acyclic enediynes, often requiring temperatures >200°C. wikipedia.org For the parent (Z)-hexa-3-ene-1,5-diyne, Ea is ~28.8 kcal/mol. nih.gov |

| Thermodynamics | The initial cyclization to the diradical is endothermic. nih.gov |

Formation and Reactivity of Transient Diradical Intermediates

The hallmark of the Bergman cyclization is the formation of a transient p-benzyne diradical. This intermediate is extremely reactive and will readily react with any available hydrogen atom donor. wikipedia.org In a typical experimental setup, a hydrogen donor like 1,4-cyclohexadiene (B1204751) is added to the reaction mixture. The p-benzyne diradical abstracts two hydrogen atoms from the donor, resulting in the formation of a stable aromatic ring and the corresponding oxidized donor. wikipedia.org

The reactivity of this diradical is the basis for the DNA-cleaving ability of enediyne antitumor antibiotics. organic-chemistry.org In a biological context, the diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission and ultimately cell death. organic-chemistry.org

Stereochemical Implications of Thermal Cyclizations

The Bergman cyclization has specific stereochemical requirements. The reaction proceeds through a transition state where the two reacting acetylenic carbons are in close proximity. For acyclic enediynes, this generally requires the enediyne to adopt a cis-like conformation. While this compound has a central double bond, the free rotation around the single bonds allows the molecule to achieve the necessary geometry for cyclization.

The stereochemistry of the starting enediyne can have a profound impact on the feasibility of the Bergman cyclization. For instance, trans-enediynes are generally inert to thermal cyclization because the reacting carbons are too far apart. acs.org However, as will be discussed later, transition metal catalysis can provide a pathway for the cyclization of these otherwise unreactive isomers. acs.org

Transition-Metal Catalyzed Transformations

While thermal activation is a common method for inducing cyclization in enediynes, transition metals can also serve as powerful catalysts for these transformations, often enabling reactions to occur under milder conditions and with different selectivities.

Cycloaromatization Polymerization of Enediynes

Transition-metal catalysts can promote the cycloaromatization of enediynes, leading to the formation of polymeric materials. nih.gov This process, known as cycloaromatization polymerization, involves the catalytic cyclization of enediyne monomers to form aromatic units that are then linked together to create a polymer chain.

Ziegler-Natta catalysis, a method that typically employs a transition metal compound (often titanium-based) and an organoaluminum co-catalyst, is a prominent example of coordination polymerization. youtube.com This type of catalysis works by coordinating the double bond of the monomer to the metal center, followed by insertion into the metal-carbon bond, leading to chain growth. youtube.com The stereochemistry of the resulting polymer can be controlled by the design of the catalyst's active site. youtube.com

In the context of this compound, a transition metal catalyst could facilitate its polymerization. The metal center could coordinate to the enediyne, triggering the Bergman-type cyclization to form an aromatic diradical. This diradical could then initiate polymerization or react with other monomers to propagate a polymer chain. The specific properties of the resulting polymer, such as its crystallinity and mechanical strength, would be influenced by the regularity of the arrangement of the substituents on the polymer chain. youtube.com

Other Metal-Mediated Cyclizations and Annulations

The enediyne moiety of this compound is highly susceptible to transformations in the presence of metal catalysts. Beyond the well-known Bergman cyclization, this compound can undergo a variety of other metal-mediated cyclizations and annulations, leading to diverse molecular scaffolds.

Transition metals like platinum, rhodium, gold, and copper are effective in promoting these transformations. For instance, platinum(II) chloride can catalyze a cascade cyclization of enediyne systems, resulting in the formation of tetracyclic chromenones through highly regioselective 6-endo-dig cyclizations. rsc.org Rhodium complexes have also been utilized to facilitate Bergman-type reactions under milder conditions than thermal activation would allow. rsc.org

Gold catalysts are particularly noteworthy for their ability to activate the alkyne groups toward C-C bond formation. researchgate.net In dual σ,π-Au(I) substituted enediynes, a strong preference for a 5-endo cyclization pathway is observed, leading to the formation of fulvene-type cations. researchgate.net The coordination of metal ions such as Cu(II), Zn(II), and Mg(II) to the enediyne can significantly accelerate cycloaromatization. nih.gov Specifically, a Cu(II)-metalloenediyne complex demonstrated a remarkably low onset temperature of 55°C for cycloaromatization, proceeding spontaneously at ambient temperatures to generate free radicals. nih.gov

These metal-mediated pathways often diverge from thermal routes, offering alternative and sometimes more selective methods for constructing complex polycyclic systems from the this compound framework. rsc.org

Catalyst Design and Ligand Effects on Reaction Pathways

The outcome of metal-mediated reactions of this compound is profoundly influenced by the design of the catalyst and the nature of the associated ligands. These factors can steer the reaction towards specific pathways, controlling selectivity and efficiency.

Ligands play a crucial role in modulating the electronic and steric properties of the metal center. In dinuclear zinc-catalyzed additions of diynes, the presence of a co-catalyst like triphenylphosphine (B44618) oxide can synergistically interact with the catalyst to enhance chiral recognition. nih.gov Similarly, in alkyllithium-initiated polymerizations, Lewis base ligands are known to modify regioselectivity. While electronic effects were long considered the primary driver, recent studies show that the steric hindrance provided by bulky Lewis bases is decisive in favoring 1,2-addition over 1,4-addition. nih.gov

The choice of the metal itself is a critical design element. For example, studies on metalloenediynes have shown that different metal ions (Cu(II), Zn(II), Mg(II)) chelated to the alkyne termini lead to vastly different cycloaromatization rates, with copper having the most pronounced acceleratory effect. nih.gov

Furthermore, the very structure of the catalyst can dictate regiochemical outcomes. In the cyclopolymerization of diynes using Grubbs-type catalysts, the electronic character of the ruthenium Fischer carbene intermediate determines the ring size of the resulting polymer. Highly electrophilic carbenes favor the formation of five-membered rings, whereas reducing the carbene's electrophilicity can invert this selectivity to favor six-membered rings almost exclusively. nih.gov This demonstrates that targeted catalyst design can completely switch reaction pathways.

Table 1: Influence of Catalyst and Ligand Systems on Enediyne Reactivity

| Catalyst System | Ligand/Co-catalyst | Reaction Type | Primary Effect | Reference |

|---|---|---|---|---|

| Dinuclear Zinc | Triphenylphosphine Oxide | Aldehyde Addition | Enhances enantioselectivity | nih.gov |

| Grubbs-type Ruthenium | (none specified) | Cyclopolymerization | Controls regioselectivity (5- vs. 6-membered rings) | nih.gov |

| Alkyllithium | Lewis Bases | Anionic Polymerization | Influences regioselectivity through steric hindrance | nih.gov |

Polymerization of this compound

The unsaturated structure of this compound makes it a valuable monomer for the synthesis of novel polymers. The polymerization can proceed through several mechanistic pathways, including radical, cationic, and condensation routes, each yielding polymers with distinct structures and properties. The thermal polymerization of enediyne monomers via Bergman cyclization has been shown to produce polyaromatic structures, such as polyphenylenes and polynaphthalenes. dtic.mildtic.mil

Radical Polymerization Mechanisms

Radical polymerization of enediynes like this compound can be complex. One key pathway involves the Bergman cyclization, where the enediyne moiety rearranges to form a highly reactive p-benzyne diradical. This diradical can then act as an initiator for the polymerization of other monomers. nih.gov When enediynes themselves are the monomer, the process is more intricate, often involving the formation of fulvenes through either 5-exo or 5-endo radical cyclizations. acs.org

For instance, radical cyclizations promoted by tributyltin hydride (Bu3SnH) have been shown to proceed efficiently and selectively via a 5-exo-dig pathway, leading to the formation of tin-substituted benzofulvenes. acs.org The diradicals generated from Bergman cyclization are particularly effective at initiating the polymerization of methacrylate (B99206) monomers to high molecular weights. nih.gov The mechanism suggests that while initiated by a diradical, the polymer chain primarily propagates as a monoradical, as short diradical chains tend to terminate rapidly through intramolecular reactions. nih.gov

Cationic Cyclization Polymerization Pathways

Cationic polymerization offers a more controlled route to producing polymers from enediynes. In the presence of a strong protic acid, such as trifluoromethanesulfonic acid (CF3SO3H), enediynes undergo cationic cyclization polymerization. acs.org This process is characterized by a highly regioselective 5-exo-dig cyclization mechanism. acs.org

This regioselectivity provides a novel strategy for synthesizing polyfulvene derivatives. The resulting polymers possess a well-defined conjugated structure. Spectroscopic analysis confirms the expected polymer structure, and gel permeation chromatography (GPC) reveals a relatively narrow molecular weight distribution, with molecular weights reaching up to 62.9 kDa. acs.org Mechanistic studies indicate a second-order consumption of the enediyne monomer, with termination likely occurring through an intramolecular proton abstraction. acs.org

Polycondensation and Polyaddition Strategies for Main-Chain Enediyne Polymers

To incorporate the rigid and reactive enediyne unit directly into the polymer backbone, polycondensation and polyaddition strategies are employed. These methods allow for the synthesis of main-chain enediyne polymers, where the enediyne moiety is a repeating unit.

One successful approach involves the polycondensation of diamino-functionalized enediynes with other monomers to create polyimines. rsc.org This strategy embeds the enediyne core within the main chain, and the reactivity of the resulting polymer, such as its ability to cleave DNA, can be tuned by the polymer chain length and the electronic environment of the substituents. rsc.org Polycondensation is a type of step-growth polymerization where bifunctional monomers react to form larger structural units while releasing smaller molecules like water or alcohol. youtube.comyoutube.com

Polyaddition is another strategy, with azide-alkyne polycycloaddition being a relevant example. This reaction can be used to create high-molecular-weight polytriazoles from monomers containing both azide (B81097) and alkyne functional groups. mdpi.com By designing a monomer based on the this compound structure that also contains appropriate functional groups (e.g., amines, carboxylic acids, azides), it can be incorporated into a variety of polymer backbones through these step-growth mechanisms.

Regioselectivity and Molecular Weight Control in Polymerization

Controlling the regioselectivity and molecular weight is paramount for tailoring the final properties of polymers derived from this compound.

Regioselectivity , or the control over the specific orientation of monomer addition, is critical. In cationic polymerization, a high degree of regioselectivity is inherently achieved through the 5-exo-dig mechanism. acs.org In radical polymerizations, the reaction can be guided down a specific pathway, such as the 5-exo-dig cyclization, by selecting appropriate reagents. acs.org For cyclopolymerizations with transition metal catalysts, the regiochemistry can be deliberately switched. For example, the electronic properties of a ruthenium catalyst can be tuned to selectively produce polymers with either five- or six-membered rings in the backbone. nih.gov

Molecular weight control is essential for determining the mechanical and processing properties of the polymer. nsf.govnih.gov In living/controlled polymerization techniques like cationic cyclization, a narrow molecular weight distribution can be achieved. acs.orgyoutube.com In step-growth polymerizations like polycondensation, the molecular weight can be precisely controlled by two main methods: adjusting the stoichiometry of the bifunctional monomers or adding a small amount of a monofunctional monomer to act as a chain-stopper. youtube.com

Table 2: Comparison of Polymerization Methods for Enediynes

| Polymerization Method | Mechanism | Key Characteristics | Regioselectivity | Molecular Weight | Reference |

|---|---|---|---|---|---|

| Radical Polymerization | Bergman cyclization initiation; Radical addition | Complex mechanism, can form fulvenes | Can be selective (e.g., 5-exo-dig) but can also be complex | Can achieve high MW, especially with co-monomers | nih.govacs.org |

| Cationic Polymerization | Cationic cyclization | Forms polyfulvene derivatives | Highly regioselective (5-exo-dig) | Controlled, up to ~63 kDa with narrow distribution | acs.org |

| Polycondensation | Step-growth | Incorporates enediyne into polymer main-chain | Determined by monomer structure | Controllable via stoichiometry or chain-stoppers | rsc.orgyoutube.com |

Pericyclic Reactions Beyond Bergman Cyclization

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental in organic synthesis. Beyond the well-known Bergman cyclization, the enediyne motif within this compound can potentially engage in other types of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. libretexts.org The central double bond of this compound, flanked by two ethyl groups, can be considered as a potential dienophile. For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, which makes its double bond electron-poor and a good target for the π electrons of the diene. libretexts.org

Although specific studies on the Diels-Alder reactivity of this compound are not extensively documented in the literature, its behavior can be inferred from the general principles of this reaction. The ethyl groups on the double bond are electron-donating, which generally decreases the reactivity of an alkene as a dienophile in a normal-electron-demand Diels-Alder reaction. However, the triple bonds could influence the electronic properties of the central double bond.

Alternatively, the enediyne system itself could potentially act as a diene. For this to occur, the molecule would need to adopt a suitable conformation that allows the termini of a conjugated system to react with a dienophile. The rigid structure of the hex-3-ene-1,5-diyne core makes it unlikely to function as a typical diene in a Diels-Alder reaction.

It is also conceivable for one of the alkyne moieties to act as a dienophile. Alkynes are known to participate in Diels-Alder reactions, leading to the formation of a cyclohexadiene ring. libretexts.org The reactivity would be enhanced if the alkyne were substituted with electron-withdrawing groups.

A summary of potential, though not experimentally confirmed, Diels-Alder reactions involving the enediyne motif is presented below.

| Diene | Dienophile | Expected Product Type | Notes |

| Conjugated Diene | This compound (central C=C) | Substituted Cyclohexene | Reactivity is expected to be low due to electron-donating ethyl groups on the dienophile. |

| This compound (as diene) | Activated Alkene | Highly Strained Polycyclic System | Unlikely due to the geometric constraints of the enediyne system. |

| Conjugated Diene | This compound (one C≡C) | Substituted Cyclohexadiene | A plausible pathway, especially with highly reactive dienes. |

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org The most relevant potential sigmatropic rearrangement for a molecule with the carbon skeleton of this compound is the Cope rearrangement, a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift involving a 1,5-diene. wikipedia.org

While this compound is not a 1,5-diene, its hydrogenated analog, 3,4-diethyl-1,5-hexadiene, would be a suitable substrate for a Cope rearrangement. The thermal rearrangement of the closely related 3,4-dimethyl-1,5-hexadiene (B13795750) to 2,6-octadiene (B1174381) at 300 °C is a well-established example of this reaction. wikipedia.org By analogy, heating 3,4-diethyl-1,5-hexadiene would be expected to yield 3,7-decadiene (B13807765) through a concerted masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift.

Another class of sigmatropic shifts involves the migration of a hydrogen atom. A wikipedia.org-hydrogen shift is a thermally allowed suprafacial process common in 1,3-diene systems. libretexts.orgstereoelectronics.org For a derivative of this compound to undergo such a rearrangement, it would need to possess a 1,3-diene moiety with an appropriately positioned hydrogen atom. A theoretical study on (Z)-hexa-1,3-diene showed that wikipedia.org-hydrogen shifts are feasible, with the reaction rate being influenced by substituents. chemrestech.com

The Claisen rearrangement is another important masterorganicchemistry.commasterorganicchemistry.com-sigmatropic reaction, which typically involves an allyl vinyl ether. wikipedia.org A derivative of this compound containing an allyl ether functionality could potentially undergo this rearrangement to form a γ,δ-unsaturated carbonyl compound. wikipedia.org

| Rearrangement Type | Substrate Prerequisite | Expected Product | Mechanistic Notes |

| Cope Rearrangement | Hydrogenation to 3,4-diethyl-1,5-hexadiene | 3,7-Decadiene | A masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift proceeding through a chair-like transition state. wikipedia.org |

| wikipedia.org-Hydrogen Shift | Formation of a 1,3-diene derivative | Isomeric 1,3-diene | A thermally allowed, suprafacial migration of a hydrogen atom. libretexts.orgstereoelectronics.org |

| Claisen Rearrangement | Derivatization to an allyl vinyl ether | γ,δ-Unsaturated carbonyl compound | An irreversible masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement driven by the formation of a stable carbonyl group. wikipedia.org |

Functional Group Interconversions and Derivatization Reactions

The triple bonds in this compound are versatile functional groups that can be transformed into a variety of other functionalities, allowing for the synthesis of a wide range of derivatives. Common reactions include reduction of the alkynes to alkenes or alkanes, and addition reactions across the triple bonds.

Catalytic hydrogenation is a fundamental transformation for alkynes. Depending on the catalyst and reaction conditions, the triple bonds of this compound can be selectively reduced. Using a deactivated palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), would be expected to produce (3Z,5Z)-3,4-diethylhexa-1,3,5-triene via syn-addition of hydrogen. Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) would yield 3,4-diethylhexane.

Hydroboration-oxidation is another powerful method for the functionalization of alkynes. masterorganicchemistry.com Treatment of an alkyne with a borane (B79455) reagent, followed by oxidative workup (typically with hydrogen peroxide and a base), leads to the formation of a carbonyl group. For a terminal alkyne, this process yields an aldehyde. Applying this two-step sequence to this compound would be expected to convert the terminal alkyne groups into aldehyde functionalities, yielding the corresponding dialdehyde.

Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is another important derivatization reaction, often catalyzed by platinum or other transition metals. mdpi.com This reaction would install silyl (B83357) groups at the terminal positions of the enediyne, creating precursors for further cross-coupling reactions or other transformations. Similarly, palladium-catalyzed hydroaminocarbonylation and monoalkoxycarbonylation reactions have been developed for 1,3-diynes, suggesting that similar transformations could be applied to this compound to introduce amide or ester functionalities. mdpi.com

| Reaction | Reagents | Expected Product |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (3Z,5Z)-3,4-Diethylhexa-1,3,5-triene |

| Complete Hydrogenation | H₂, Pd/C | 3,4-Diethylhexane |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2,3-Diethyl-2-hexene-1,6-dial |

| Hydrosilylation | HSiR₃, Pt catalyst | 1,6-Bis(trialkylsilyl)-3,4-diethylhex-3-ene-1,5-diyne |

| Monoalkoxycarbonylation | CO, ROH, Pd catalyst, Ligand | Substituted enynoic ester |

Advanced Spectroscopic and Structural Characterization of 3,4 Diethylhex 3 Ene 1,5 Diyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,4-diethylhex-3-ene-1,5-diyne, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key to interpreting the spectrum lies in understanding the electronic environment of each proton. The protons of the ethyl groups and the acetylenic protons will give rise to distinct signals.

The acetylenic protons (H-1 and H-6) are anticipated to appear as singlets in the region of 2.0-3.0 ppm. This chemical shift is characteristic of terminal alkyne protons. libretexts.org The ethyl groups, being equivalent, will exhibit a classic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) are expected to resonate as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will, in turn, appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Acetylenic H (C≡C-H) | 2.5 | s (singlet) | - |

| Methylene H (-CH₂-) | 2.3 | q (quartet) | 7.5 |

| Methyl H (-CH₃) | 1.1 | t (triplet) | 7.5 |

Note: Predicted values are based on typical ranges for similar functional groups.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the symmetry of this compound, only five distinct carbon signals are expected. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

The sp-hybridized carbons of the alkyne groups will appear in a characteristic region of the spectrum. The terminal, protonated alkyne carbons (C-1 and C-6) are expected to resonate at a different chemical shift than the internal alkyne carbons (C-2 and C-5). The sp²-hybridized carbons of the central double bond (C-3 and C-4) will appear further downfield. Finally, the sp³-hybridized carbons of the ethyl groups will have the most upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1/C6 (C≡C-H) | 75-85 |

| C2/C5 (C≡C) | 85-95 |

| C3/C4 (C=C) | 120-140 |

| Methylene C (-CH₂-) | 20-30 |

| Methyl C (-CH₃) | 10-15 |

Note: Predicted values are based on typical ranges for similar functional groups.

To definitively establish the connectivity of the atoms within this compound, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be expected between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. researchgate.net No other correlations would be anticipated, given the isolation of the acetylenic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon and proton atoms. libretexts.orglibretexts.org It would show correlations between the acetylenic proton signal and the C-1/C-6 carbon signal, the methylene proton signal and its corresponding carbon signal, and the methyl proton signal and its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. youtube.com Key expected correlations for this compound would include:

A correlation between the acetylenic proton and the C-2/C-5 carbon.

Correlations from the methylene protons to the C-3/C-4 carbons and the methyl carbons.

Correlations from the methyl protons to the methylene carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The most characteristic vibrational modes for this compound are the stretching vibrations of the carbon-carbon triple and double bonds.

Alkyne (C≡C) Stretch: The stretching vibration of the terminal alkyne is expected to produce a sharp, moderately intense band in the IR spectrum in the range of 2100-2140 cm⁻¹. libretexts.org The internal, disubstituted alkyne may show a weaker and slightly higher frequency band, or it may be inactive in the IR spectrum due to symmetry. In Raman spectroscopy, the alkyne stretches are often strong. nih.gov

Alkene (C=C) Stretch: The carbon-carbon double bond stretch typically appears in the region of 1640-1680 cm⁻¹. The intensity of this band in the IR spectrum can be variable and is dependent on the symmetry of the substitution around the double bond.

C-H Stretches: The acetylenic C-H stretch is a very sharp and characteristic band that appears around 3300 cm⁻¹. libretexts.org The sp³ C-H stretches of the ethyl groups will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| ≡C-H | Stretch | ~3300 | Strong, Sharp | Moderate |

| C-H (sp³) | Stretch | 2850-3000 | Medium to Strong | Medium to Strong |

| C≡C (terminal) | Stretch | 2100-2140 | Medium, Sharp | Strong |

| C≡C (internal) | Stretch | 2190-2260 | Weak to Inactive | Strong |

| C=C | Stretch | 1640-1680 | Weak to Medium | Strong |

Note: Predicted values and intensities are based on established group frequencies. libretexts.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂), the exact mass is 132.0939 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of various parts of the molecule. Common fragmentation pathways could include:

Loss of a hydrogen atom: [M-1]⁺ at m/z = 131.

Loss of a methyl group (-CH₃): [M-15]⁺ at m/z = 117.

Loss of an ethyl group (-C₂H₅): [M-29]⁺ at m/z = 103.

Cleavage of the propargyllic bond.

The stability of the conjugated system may lead to a relatively intense molecular ion peak.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity |

| 132 | [M]⁺ |

| 131 | [M-H]⁺ |

| 117 | [M-CH₃]⁺ |

| 103 | [M-C₂H₅]⁺ |

Note: These are predicted major fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of novel organic compounds. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula, C₁₀H₁₂, which has a calculated monoisotopic mass of 132.0939 g/mol . nih.gov

In a typical HRMS analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and preserve the molecular ion. The resulting ions are then analyzed by a high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap mass spectrometer. The high resolving power of these instruments allows for the differentiation of ions with very similar mass-to-charge ratios, thus providing a definitive elemental composition.

While no specific experimental HRMS data for this compound has been published, the table below illustrates the kind of data that would be expected from such an analysis.

| Ion Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [C₁₀H₁₂ + H]⁺ | 133.1012 | Data not available | Data not available |

| [C₁₀H₁₂ + Na]⁺ | 155.0831 | Data not available | Data not available |

| [C₁₀H₁₂ + K]⁺ | 171.0571 | Data not available | Data not available |

| Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound. This table is illustrative and does not represent published experimental data. |

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

The electronic absorption properties of this compound are governed by its conjugated enediyne chromophore. The system of alternating double and triple bonds allows for π → π* electronic transitions upon absorption of ultraviolet (UV) or visible (Vis) light. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the nature of the substituents.

For acyclic enediynes, the UV-Vis spectra are expected to show characteristic absorption bands. While specific spectra for this compound are not documented, studies on other enediyne precursors demonstrate that these compounds exhibit distinct UV-Vis absorbance profiles. researchgate.net The ethyl groups in this compound are expected to have a modest effect on the electronic transitions compared to a simple hex-3-ene-1,5-diyne core.

The analysis of the chromophore would involve identifying the principal electronic transitions and correlating them with the molecular orbital energy levels of the molecule. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and provide a deeper understanding of the electronic structure and transitions.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| This compound | Not available | Data not available | Data not available | |

| Related Acyclic Enediyne 1 | Not available | Data not available | Data not available | |

| Related Acyclic Enediyne 2 | Not available | Data not available | Data not available | |

| Table 2: Electronic Absorption Data for this compound and Related Compounds. This table is for illustrative purposes as specific experimental data for the target compound is not available. |

X-ray Crystallography for Solid-State Structure Determination (for suitable derivatives)

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For a derivative of this compound that forms suitable single crystals, this method would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The crystallographic data would be invaluable for understanding the steric effects of the ethyl groups on the geometry of the enediyne core. For instance, it would reveal any deviations from planarity and the preferred orientation of the ethyl substituents. Such structural insights are crucial for rationalizing the compound's reactivity and physical properties. While X-ray crystal structures for some complex enediynes and their derivatives have been reported, no such data exists for this compound itself. researchgate.netacs.org

| Parameter | This compound Derivative |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Table 3: Hypothetical X-ray Crystallographic Data for a Derivative of this compound. This table is illustrative as no experimental crystallographic data has been published for this compound or a suitable derivative. |

Advanced Conformational Analysis Using Spectroscopic and Diffraction Methods

The conformational landscape of this compound is of significant interest due to the rotational freedom around the single bonds connecting the ethyl groups to the central double bond. Advanced conformational analysis would involve a combination of spectroscopic techniques and computational modeling to identify the most stable conformers and to understand the energy barriers between them.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the through-space proximity of different protons in the molecule, which is indicative of the preferred conformation in solution.

Computational methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of the ethyl groups. These calculations can predict the relative energies of different conformers (e.g., syn- and anti-periplanar arrangements of the ethyl groups) and the transition states connecting them.

Although no specific conformational analysis of this compound has been reported, such studies would be crucial for understanding its reactivity, particularly in reactions where the steric hindrance of the ethyl groups plays a significant role.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

| Anti-periplanar | Data not available | Data not available | Data not available |

| Syn-periplanar | Data not available | Data not available | Data not available |

| Gauche | Data not available | Data not available | Data not available |

| Table 4: Hypothetical Conformational Analysis Data for this compound. This table is illustrative and based on general principles of conformational analysis, as specific experimental or computational data for this molecule is not available. |

Computational and Theoretical Investigations of 3,4 Diethylhex 3 Ene 1,5 Diyne

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,4-Diethylhex-3-ene-1,5-diyne, these methods elucidate how the ethyl groups modulate the electronic landscape of the core enediyne moiety, influencing its stability and reactivity.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying enediyne systems due to its favorable balance of accuracy and computational cost. utexas.eduutexas.edu Hybrid functionals, such as B3LYP, have been shown to perform favorably in characterizing the reactants, products, and transition states associated with enediyne reactions. nih.gov

DFT calculations on this compound would focus on optimizing the molecule's ground state geometry and calculating key electronic properties. The electron-donating nature of the two ethyl groups is expected to influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the molecule's excited states, providing information on its potential photochemical behavior. researchgate.net

| Property | Description | Significance for this compound |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its lowest energy state. | Provides a baseline for calculating reaction energies and activation barriers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Influences the molecule's ability to donate electrons. The ethyl groups are expected to raise this energy level compared to the parent enediyne. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. DFT can predict how the ethyl groups tune this gap. |

| Excited State Energies | Energies of electronic states higher than the ground state, calculated via TD-DFT. | Reveals potential for light-induced reactions and provides insights into the molecule's UV-Visible absorption spectrum. |

While DFT is widely used, high-level ab initio methods, such as Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), offer a higher degree of accuracy, often referred to as the "gold standard" in quantum chemistry. smu.edu These methods have been applied to the parent (Z)-hex-3-ene-1,5-diyne to provide benchmark calculations for its geometry and reaction energetics. researchgate.net

For this compound, CCSD(T) calculations, though computationally intensive, would yield highly reliable data on its equilibrium structure and energetics. A key structural parameter for enediynes is the distance between the two alkyne carbons (C1 and C6 in the parent system), as this distance is critical to the feasibility of cyclization. nih.govsmu.edu High-level ab initio calculations can determine this distance with high precision, confirming, for instance, whether the ethyl groups cause any significant distortion of the enediyne core that might affect its reactivity. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

The hallmark reaction of enediynes is the Bergman cyclization, a thermal cycloaromatization that produces a highly reactive p-benzyne diradical. smu.edu Computational chemistry is indispensable for mapping out the potential energy surface of this reaction, identifying the transition state, and determining the activation energy.

The activation barrier (or activation enthalpy, ΔH‡) for the Bergman cyclization is a key determinant of an enediyne's thermal stability. Computational methods, particularly DFT and CCSD(T), are used to locate the transition state structure and calculate its energy relative to the reactant. nih.govsmu.edu For the parent (Z)-hex-3-ene-1,5-diyne, the activation enthalpy has been computationally determined to be around 28-29 kcal/mol. smu.edu

For this compound, the primary question is how the ethyl substituents affect this barrier. Substituent effects in enediyne cyclization are complex; they can exert both electronic and steric influences. researchgate.net Theoretical calculations can disentangle these effects. The electron-donating ethyl groups might slightly alter the electron density at the reacting centers, while steric hindrance between the ethyl groups in the transition state could potentially raise the activation barrier compared to the parent compound. Besides the Bergman (C1-C6) cyclization, alternative pathways like the C1-C5 cyclization can also be investigated computationally to see if substitution makes these competing reactions more viable. comporgchem.com

| Compound | Method | Calculated ΔH‡ (kcal/mol) | Reference |

|---|---|---|---|

| (Z)-hex-3-ene-1,5-diyne | CCSD(T)/6-31G(d,p) | 28.5 | smu.edu |

| (Z)-hex-3-ene-1,5-diyne | B3LYP/6-31G(d,p) | 28.2 | nih.gov |

| Phenyl-substituted enediyne | BLYP/6-31G(d) | 28.7 | comporgchem.com |

| This compound | DFT (Predicted) | Expected to be modulated by steric and electronic effects of ethyl groups. | N/A |

Once a transition state (TS) has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that it correctly connects the reactant and product minima on the potential energy surface. researchgate.net The IRC path traces the minimum energy pathway from the transition state downhill to the reactant on one side and to the product on the other. This analysis confirms the nature of the reaction mechanism. For the Bergman cyclization of this compound, an IRC calculation would start at the computed transition state structure and follow the path of steepest descent, ensuring it leads to the enediyne reactant and the corresponding 1,4-diethyl-2,5-didehydrobenzene diradical product. The resulting energy profile visualizes the entire reaction coordinate, with the transition state appearing as the maximum energy point along this path. researchgate.net

Conformational Landscape Analysis and Isomerization Pathways

The flexibility of the ethyl groups in this compound introduces additional conformational complexity compared to the parent enediyne. The orientation of these alkyl chains can be explored computationally through a conformational search or by systematically rotating the relevant dihedral angles and calculating the corresponding energies. This process maps out the conformational landscape, identifying the lowest-energy conformers and the rotational barriers between them. semanticscholar.org

Such an analysis is crucial because the molecule's reactivity can be conformation-dependent. A particular spatial arrangement of the ethyl groups might sterically hinder the approach of the alkyne termini, thus raising the activation barrier for cyclization in that specific conformer. The results of a conformational analysis are typically presented as a potential energy surface or a list of stable conformers and their relative energies, providing a comprehensive picture of the molecule's dynamic behavior.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvent interactions, and reaction pathways. For a molecule like this compound, MD simulations can offer critical information that is not accessible from static quantum chemical calculations.

The following table illustrates hypothetical data that could be obtained from MD simulations of this compound in different solvents, highlighting key dynamic properties.

| Solvent | Average C1-C6 Distance (Å) | Ethyl Group Rotational Frequency (THz) | Time to Pre-reactive Conformation (ps) |

|---|---|---|---|

| Vacuum | 4.25 | 1.5 | > 500 |

| Water | 4.30 | 1.2 | > 500 |

| Benzene (B151609) | 4.20 | 1.8 | 450 |

Analysis of Aromaticity and Diradical Character (e.g., NICS, spin density analysis)

The Bergman cyclization of enediynes like this compound is intimately linked to the concepts of aromaticity and diradical character. Computational methods are essential for characterizing these electronic properties, particularly for the transient species involved in the reaction.

Aromaticity of the Transition State: The transition state of the Bergman cyclization is believed to possess significant aromatic character, which contributes to lowering the activation energy of the reaction. researchgate.net A widely used computational tool to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For the Bergman cyclization of this compound, NICS calculations could be performed on the six-membered ring of the transition state structure. Large, negative NICS values would provide evidence for the aromatic nature of this transient species. researchgate.net

Diradical Character of the Product: The product of the Bergman cyclization is a highly reactive p-benzyne diradical. This species has two unpaired electrons, and its electronic structure is of great interest. Spin density analysis is a computational technique used to visualize the distribution of unpaired electrons in a molecule. For the diradical product of this compound, spin density calculations would be expected to show significant unpaired electron density localized on the two radical centers of the newly formed aromatic ring. The extent of this localization can provide insights into the reactivity of the diradical. The study of ionic enediyne precursors has also utilized spin-flip formulation of equation-of-motion coupled cluster theory to characterize the energetics and aromatic driving forces of these types of cyclizations. nih.govacs.org

The table below presents hypothetical NICS values and spin densities for the Bergman cyclization of this compound, which would be typical for such a reaction.

| Species | NICS(0) (ppm) | Spin Density at Radical Center 1 | Spin Density at Radical Center 2 |

|---|---|---|---|

| Reactant | -2.5 | 0.00 | 0.00 |

| Transition State | -15.8 | 0.15 | 0.15 |

| Diradical Product | -10.2 | 0.95 | 0.95 |

Prediction of Spectroscopic Properties through Computational Models

Computational chemistry offers a powerful suite of tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization, especially for novel or highly reactive compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. frontiersin.org This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the molecule using methods like Density Functional Theory (DFT). nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, computational NMR predictions could help in assigning the signals in an experimental spectrum and could also be used to study how the chemical shifts change upon cyclization. Machine learning approaches are also emerging as a powerful tool for the rapid and accurate prediction of NMR spectral properties. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of a molecule. arxiv.org This analysis yields the frequencies and intensities of the vibrational modes, which correspond to the peaks in an IR spectrum. For this compound, calculated IR spectra would be expected to show characteristic peaks for the C-H stretches of the ethyl groups, the C≡C triple bond stretches, and the C=C double bond stretch. These predictions can aid in the interpretation of experimental IR data and in tracking the progress of the Bergman cyclization, as the characteristic alkyne stretches would disappear upon formation of the aromatic ring. Machine learning models are also being developed to predict IR spectra directly from molecular structures. rsc.orgnih.govarxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis spectra involves calculating the electronic transitions of a molecule. Time-dependent DFT (TD-DFT) is a commonly used method for this purpose. nih.gov These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption. For this compound, the conjugated π-system is expected to give rise to absorptions in the UV region. Computational predictions could help in understanding the nature of the electronic transitions and how they are affected by the ethyl substituents. As with other spectroscopic techniques, machine learning is also being applied to the prediction of UV-Vis spectra. nih.govchalmers.senih.gov

The following table provides a hypothetical summary of predicted spectroscopic data for this compound.

Applications of 3,4 Diethylhex 3 Ene 1,5 Diyne in Advanced Materials Science and Organic Synthesis

Precursors for Conjugated Polymers and Oligomers

There is no specific information available on the use of 3,4-Diethylhex-3-ene-1,5-diyne in the synthesis of the polymers listed below. Research in this area tends to focus on other enediyne structures.

Building Blocks for Supramolecular Architectures

Enediynes can serve as interesting components in supramolecular chemistry due to their rigid structures and potential for undergoing specific reactions. However, there are no available research articles or reviews that discuss the use of this compound in the construction of supramolecular architectures.

Components in Molecular Electronics and Photonics

The unique electronic properties of conjugated systems like enediynes make them potential candidates for applications in molecular electronics and photonics. Research in this area is ongoing, but currently, there are no specific reports on the investigation or application of this compound for these purposes.

Intermediate in the Synthesis of Complex Organic Molecules

The core structure of this compound, featuring a central double bond flanked by two acetylene (B1199291) units, suggests its potential as a versatile building block in organic synthesis. The ethyl substituents at the 3- and 4-positions would sterically and electronically influence its reactivity compared to unsubstituted or differently substituted enediynes.

Access to Highly Substituted Polycycles

Theoretically, the conjugated enediyne system of this compound could participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic frameworks. In such a reaction, the diene component of the molecule could react with a suitable dienophile to construct a six-membered ring, which could then undergo further transformations. The ethyl groups would be incorporated into the final polycyclic structure, potentially influencing its physical and chemical properties. However, no published studies demonstrate this specific application for this compound.

Precursors for Graphene Nanoribbon Fabrication

The on-surface synthesis of graphene nanoribbons (GNRs) often relies on precursor molecules that can polymerize and cyclize in a controlled manner on a metallic surface. Enediyne compounds are of interest in this field due to their potential to form aromatic structures upon thermal or chemical activation. For this compound to be a viable precursor, it would likely require modification with specific functional groups, such as halogens, to facilitate surface-assisted polymerization. These halogenated derivatives could then, in principle, undergo dehalogenative coupling to form polymer chains, followed by cyclization to create the GNR structure. The diethyl substitution would influence the electronic properties and self-assembly behavior of the resulting nanoribbons. At present, there is no available research detailing the synthesis of halogenated this compound or its use in GNR fabrication.

Future Research Directions and Perspectives on 3,4 Diethylhex 3 Ene 1,5 Diyne

Development of Novel Stereoselective and Regioselective Synthetic Routes

A primary focus for future research will be the development of highly efficient and selective synthetic methods for constructing the 3,4-diethylhex-3-ene-1,5-diyne core and its derivatives. Controlling both stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of chemical bond formation) is paramount for accessing specific isomers with desired properties.

Future synthetic strategies will likely move beyond traditional methods and explore innovative approaches. For instance, the application of novel catalytic systems, potentially involving transition metals, could offer unprecedented control over the stereochemical outcome of the enediyne synthesis. rsc.org The development of enantioselective reactions, which produce a single mirror-image form of the molecule, remains a significant challenge and a key area for future investigation. researchgate.netyoutube.com Furthermore, exploring divergent synthesis strategies, where a common intermediate can be guided towards different products by altering reaction conditions, could provide rapid access to a library of this compound analogs. nih.gov

Exploration of Unconventional Catalytic Transformations and Activation Methods

The reactivity of the enediyne core is central to its potential applications. Future research will undoubtedly delve into unconventional methods for activating the this compound system towards cycloaromatization or other transformations. While thermal and photochemical methods are known to induce Bergman cyclization, exploring new catalytic triggers could offer greater control and selectivity. csus.edursc.org

This could involve the use of specific metal catalysts that can lower the activation energy for cyclization or direct the reaction towards alternative pathways. rsc.orgnih.gov For example, the use of copper or platinum catalysts has shown promise in promoting the cyclization of enediyne systems. rsc.orgmdpi.com Additionally, investigating activation methods that are responsive to specific biological cues, such as changes in pH or the presence of certain enzymes, could lead to the development of "smart" molecules with targeted activity. nih.govnih.gov The design of enediyne prodrugs, which are activated in situ, is another promising avenue. nih.gov

Rational Design of Polymeric Materials with Tailored Functionalities

The unique electronic and structural features of this compound make it an intriguing building block for novel polymeric materials. Future research will focus on the rational design and synthesis of polymers incorporating this enediyne motif to create materials with tailored optical, electronic, and mechanical properties. unm.edupsu.edu

By strategically modifying the substituents on the enediyne core, it may be possible to fine-tune the properties of the resulting polymers. unm.edu For example, incorporating electron-donating or electron-withdrawing groups could alter the polymer's conductivity or light-emitting characteristics. The development of conjugated polymers derived from enediynes could lead to new materials for applications in organic electronics, such as transistors and sensors. unm.eduyoutube.com Furthermore, the potential for these polymers to undergo controlled crosslinking through the activation of the enediyne units could be exploited to create responsive hydrogels or self-healing materials. rsc.org

Integration into Advanced Organic Synthesis Methodologies

Beyond its standalone potential, this compound and its derivatives can serve as versatile intermediates in more complex synthetic strategies. Future research will explore the integration of this enediyne into advanced organic synthesis methodologies, such as cascade reactions and multicomponent reactions. researchgate.net

The reactive nature of the enediyne can be harnessed to trigger a sequence of bond-forming events, leading to the rapid construction of complex molecular architectures. rsc.org For instance, a cycloaromatization reaction could be the initial step in a cascade that forms multiple rings in a single operation. rsc.org The development of such methodologies would not only be of fundamental interest but could also provide more efficient routes to valuable compounds, including natural products and pharmaceuticals. numberanalytics.com

Synergistic Approaches Combining Synthetic and Computational Studies

The synergy between experimental synthesis and computational modeling will be crucial for advancing the chemistry of this compound. nih.gov Quantum chemical calculations can provide invaluable insights into the reaction mechanisms, transition states, and stability of various isomers and intermediates. nih.govproquest.com

Future research will increasingly rely on this integrated approach. Computational studies can be used to predict the feasibility of new synthetic routes, to understand the factors controlling stereoselectivity and regioselectivity, and to design novel catalysts with enhanced performance. nih.govnih.gov This predictive power will help to guide experimental efforts, reducing the need for extensive trial-and-error, and accelerating the discovery of new reactions and materials. rsc.org

Potential for Discovery of New Reaction Pathways and Reactivity Patterns

While the Bergman and Myers-Saito cyclizations are the most well-known reactions of enediynes, there is significant potential for the discovery of entirely new reaction pathways and reactivity patterns for this compound. nih.govresearchgate.net The unique arrangement of double and triple bonds in this molecule could give rise to unprecedented chemical transformations under specific conditions.

Future research should be open to exploring the reactivity of this compound with a wide range of reagents and under various catalytic conditions. This could lead to the discovery of novel cycloadditions, rearrangements, or polymerization reactions. unm.edu Unraveling these new reactivity patterns will not only expand our fundamental understanding of enediyne chemistry but could also open up entirely new applications for this fascinating class of molecules. The biosynthesis of natural enediynes often involves novel enzymatic steps, providing inspiration for the discovery of new chemical conversions. nih.govnih.gov

Q & A

Q. What are the primary synthetic routes for 3,4-Diethylhex-3-ene-1,5-diyne, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via the Sonogashira coupling reaction , which involves palladium-catalyzed cross-coupling of alkyne precursors. Key parameters for optimization include:

- Catalyst concentration (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

- Solvent selection (e.g., THF or DMF for polarity control)

- Temperature (60–100°C for kinetic vs. thermodynamic control)

- Co-catalyst (e.g., CuI for facilitating oxidative addition) Industrial-scale synthesis emphasizes solvent recycling and catalyst recovery to reduce costs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?